7-(4-fluorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(4-fluorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H20FN5O3 and its molecular weight is 445.454. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing various derivatives of triazolopyrimidine compounds, including those similar in structure to the specified compound. These methods often involve multi-step synthetic processes that include reactions like the Biginelli reaction protocol, cyclocondensation, and reactions with amines or other reagents to introduce different substituents and achieve desired chemical properties (V. P. Gilava et al., 2020; M. Ismail et al., 2004).
Biological Activity
Significant efforts have been directed toward evaluating the biological activities of triazolopyrimidine derivatives. Studies have shown that these compounds exhibit a range of biological activities, including antimicrobial, antifungal, and antioxidant properties. For instance, synthesized compounds have been tested for their effectiveness against various microbial strains and in antioxidant activity assays, showing promising results that could lead to the development of new therapeutic agents (A. Abu‐Hashem et al., 2020; H. Abdel-Rahman et al., 2009).
Anticancer and Antimicrobial Applications
The anticancer and antimicrobial potentials of triazolopyrimidine derivatives have been a focal point of research. These compounds have been synthesized and tested for their ability to inhibit the growth of cancer cells and microbial organisms. Research findings indicate that certain derivatives possess potent anticancer activities against various cancer cell lines and exhibit significant antimicrobial effects, highlighting their potential as candidates for further drug development (Juan C Castillo et al., 2018; E. A. Lashmanova et al., 2019).
Antituberculosis and Antiprotozoal Effects
Some studies have explored the antituberculosis and antiprotozoal activities of triazolopyrimidine derivatives. These investigations aim to address the need for novel therapeutic options to combat tuberculosis and protozoal infections, with some derivatives showing promising results in preclinical models (Y. Titova et al., 2019).
Properties
IUPAC Name |
7-(4-fluorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O3/c1-14-20(23(31)27-17-6-3-4-7-18(17)32-2)21(15-9-11-16(25)12-10-15)30-24(26-14)28-22(29-30)19-8-5-13-33-19/h3-13,21H,1-2H3,(H,27,31)(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVLORKTRMSMAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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